
(2S)-2-Methyl-4-phenylpentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-Methyl-4-phenylpentan-1-amine, also known as 2-Methyl-MDA or 3,4-methylenedioxy-N-methylamphetamine, is a psychoactive drug that belongs to the amphetamine class. This compound has been studied for its potential therapeutic applications, particularly in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD).
Aplicaciones Científicas De Investigación
(2S)-2-Methyl-4-phenylpentan-1-amine has been studied for its potential therapeutic applications in the treatment of depression, anxiety, and PTSD. The compound has been shown to have a positive effect on mood and emotional regulation, which makes it a promising candidate for these conditions. Additionally, (2S)-2-Methyl-4-phenylpentan-1-amine has been studied for its potential as a neuroprotective agent, which could have implications for the treatment of neurodegenerative diseases.
Mecanismo De Acción
The exact mechanism of action of (2S)-2-Methyl-4-phenylpentan-1-amine is not fully understood, but it is thought to involve the modulation of serotonin and dopamine neurotransmission. The compound has been shown to increase the release of these neurotransmitters, which could explain its positive effects on mood and emotional regulation.
Biochemical and Physiological Effects:
(2S)-2-Methyl-4-phenylpentan-1-amine has been shown to have a number of biochemical and physiological effects. The compound has been shown to increase heart rate and blood pressure, which could have implications for its use in therapeutic applications. Additionally, (2S)-2-Methyl-4-phenylpentan-1-amine has been shown to increase body temperature and cause sweating, which could be a concern for its use in lab experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2S)-2-Methyl-4-phenylpentan-1-amine in lab experiments is its potential as a neuroprotective agent. Additionally, the compound has been shown to have a positive effect on mood and emotional regulation, which could be useful for studying these conditions. However, the compound's effects on heart rate, blood pressure, body temperature, and sweating could be a limitation for its use in lab experiments.
Direcciones Futuras
There are a number of future directions for the study of (2S)-2-Methyl-4-phenylpentan-1-amine. One potential direction is the further investigation of its potential as a neuroprotective agent. Additionally, more research is needed to fully understand the compound's mechanism of action and its effects on neurotransmission. Finally, there is a need for more research on the compound's safety and efficacy in human subjects.
Métodos De Síntesis
The synthesis of (2S)-2-Methyl-4-phenylpentan-1-amine involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with methylamine. This reaction produces the desired compound, which can then be purified for further use. The purity of the compound is crucial for its use in scientific research applications.
Propiedades
IUPAC Name |
(2S)-2-methyl-4-phenylpentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-10(9-13)8-11(2)12-6-4-3-5-7-12/h3-7,10-11H,8-9,13H2,1-2H3/t10-,11?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHYVPZGHFXOHC-VUWPPUDQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)C1=CC=CC=C1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(C)C1=CC=CC=C1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-Methyl-4-phenylpentan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine-2-carbonitrile](/img/structure/B2586187.png)
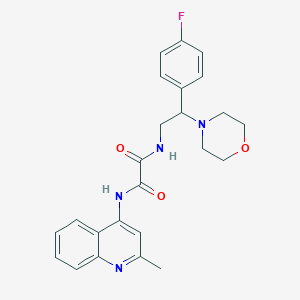
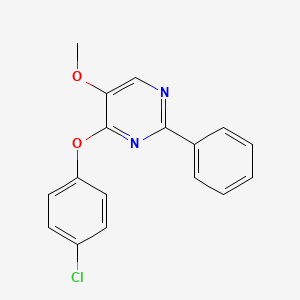


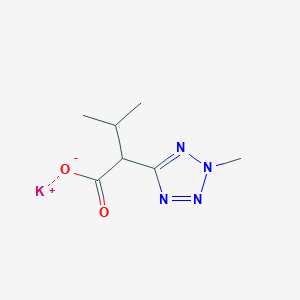
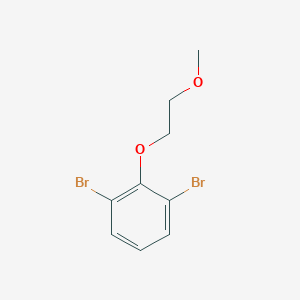

![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2586202.png)
![5-(Tert-butoxycarbonyl)-5-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2586204.png)
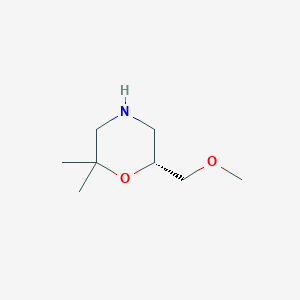
![N-allyl-1-benzyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2586207.png)
![4-[(4-chloroanilino)methylene]-2-[(4-chlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione](/img/structure/B2586209.png)